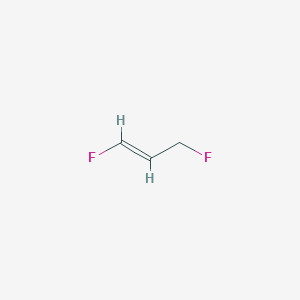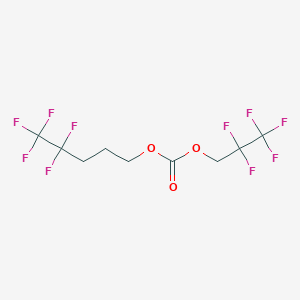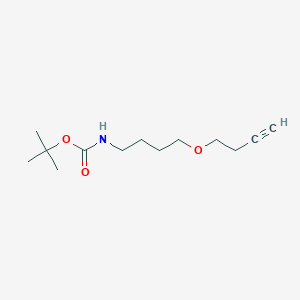
tert-Butyl N-(4-but-3-ynoxybutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-but-3-ynoxybutyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, a but-3-ynoxybutyl chain, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(4-but-3-ynoxybutyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-but-3-ynoxybutyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the carbamate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(4-but-3-ynoxybutyl)carbamate can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated carbamates, where the alkyne group is converted to an alkane.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group or the but-3-ynoxybutyl chain can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated carbamates.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl N-(4-but-3-ynoxybutyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also employed in the development of enzyme inhibitors.
Medicine: The compound is investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions.
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. It acts as a cross-linking agent and stabilizer in various formulations.
Mechanism of Action
The mechanism of action of tert-Butyl N-(4-but-3-ynoxybutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The but-3-ynoxybutyl chain can undergo metabolic transformations, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-(4,4-diethoxybutyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
Comparison:
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate: This compound features a dihydroxypropyl chain instead of a but-3-ynoxybutyl chain, making it more hydrophilic and suitable for different types of reactions.
- tert-Butyl N-(4,4-diethoxybutyl)carbamate: The presence of diethoxy groups provides different steric and electronic properties, affecting its reactivity and applications.
- tert-Butyl (4-bromobutyl)carbamate: The bromobutyl chain allows for further functionalization through nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Uniqueness: tert-Butyl N-(4-but-3-ynoxybutyl)carbamate is unique due to the presence of the but-3-ynoxybutyl chain, which imparts specific reactivity and allows for the formation of diverse products through various chemical reactions. Its versatility in synthetic applications and potential in drug development highlight its significance in scientific research.
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl N-(4-but-3-ynoxybutyl)carbamate |
InChI |
InChI=1S/C13H23NO3/c1-5-6-10-16-11-8-7-9-14-12(15)17-13(2,3)4/h1H,6-11H2,2-4H3,(H,14,15) |
InChI Key |
QRXTZODRYYVUIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCOCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


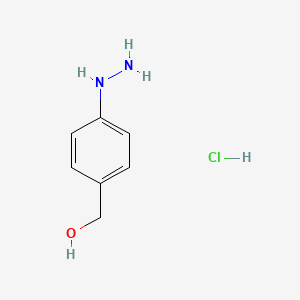
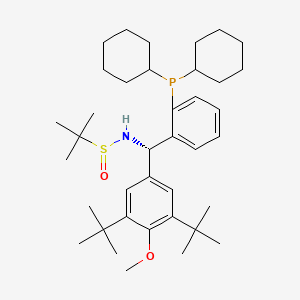
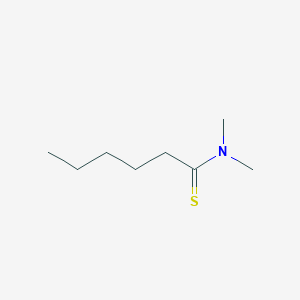
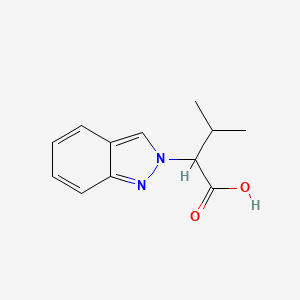
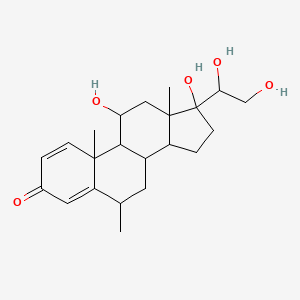
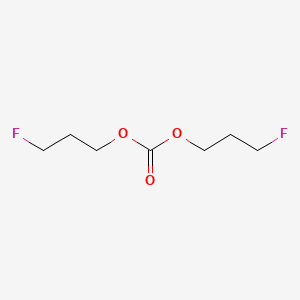
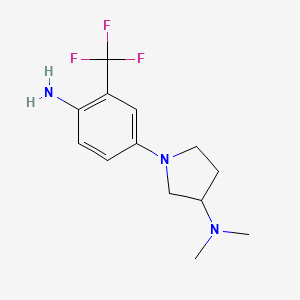
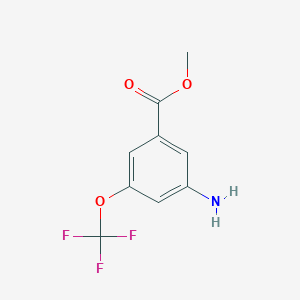
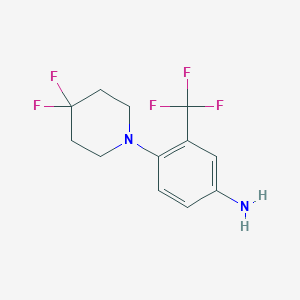
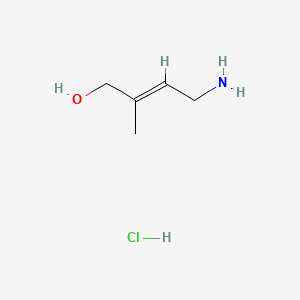
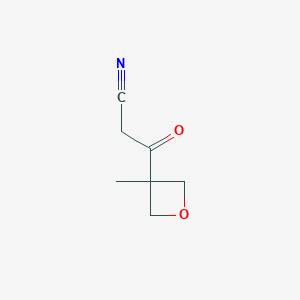
![Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer](/img/structure/B15092318.png)
